CLOFEDANOL O-BETA-D-GLUCURONIDE
CAS No.: 66171-85-5
Cat. No.: VC0192738
Molecular Formula: C23H28ClNO7
Molecular Weight: 465.92
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66171-85-5 |
|---|---|
| Molecular Formula | C23H28ClNO7 |
| Molecular Weight | 465.92 |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1 |
| SMILES | CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structure
Molecular Characteristics
Clofedanol O-Beta-D-Glucuronide is identified by its IUPAC name (2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. The compound has a molecular formula of C₂₃H₂₈ClNO₇ and a molecular weight of 465.9 g/mol. It is characterized by the conjugation of Clofedanol with beta-D-glucuronic acid, which significantly enhances its water solubility and facilitates excretion through the renal system.
Structural Features
The structure features several key functional groups that contribute to its pharmacological properties:
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A carboxylic acid group that increases polarity
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Multiple hydroxyl groups that enhance water solubility
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A chlorophenyl moiety from the parent compound
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A dimethylamino group that contributes to its activity
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A glucuronic acid component linked through a glycosidic bond
The stereochemistry of this compound is crucial for its biological function, with specific configurations at multiple chiral centers as indicated in its IUPAC name.
Key Properties
| Property | Value | Significance |
|---|---|---|
| CAS Number | 66171-85-5 | Unique chemical identifier |
| Molecular Formula | C₂₃H₂₈ClNO₇ | Composition of the molecule |
| Molecular Weight | 465.9 g/mol | Relevant for dosage calculations |
| DSSTOX Substance ID | DTXSID00747367 | Regulatory tracking identifier |
| Canonical SMILES | CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | Chemical structure representation |
| Water Solubility | Enhanced compared to parent compound | Facilitates excretion |
Metabolic Pathway and Formation
Glucuronidation Process
Clofedanol O-Beta-D-Glucuronide is formed through phase II metabolism of Clofedanol, specifically through glucuronidation. This process involves the enzymatic conjugation of Clofedanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. This enzyme family catalyzes the transfer of glucuronic acid to various xenobiotics and endogenous compounds, increasing their water solubility and facilitating their elimination from the body.
Enzymatic Pathways
The glucuronidation of Clofedanol primarily occurs in the liver, where the highest concentration of UGT enzymes is found. Multiple UGT isoforms may be involved in this process, with potential variations in activity between individuals due to genetic polymorphisms. The reaction typically involves nucleophilic attack of a hydroxyl group in Clofedanol on the C1 position of the activated glucuronic acid, forming a beta-glycosidic bond.
Metabolic Fate
Following formation, Clofedanol O-Beta-D-Glucuronide may undergo several fates:
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Direct excretion through urine due to its enhanced water solubility
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Potential hydrolysis by β-glucuronidase enzymes, releasing the parent compound
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Biliary excretion and potential enterohepatic circulation
The metabolic stability of this glucuronide is an important factor in determining the duration of action and clearance rate of the parent drug.
Synthetic and Analytical Methods
Laboratory Synthesis
The synthesis of Clofedanol O-Beta-D-Glucuronide can be achieved through enzymatic methods that mimic the in vivo glucuronidation process. This typically involves:
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Reaction of Clofedanol with UDPGA in the presence of isolated UGT enzymes or liver microsomes
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Purification via reversed-phase HPLC
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Structural confirmation using NMR spectroscopy and mass spectrometry
While industrial-scale production is uncommon since this compound is primarily a metabolite, laboratory synthesis is valuable for creating analytical standards and conducting pharmacological research.
Analytical Characterization
Accurate identification and quantification of Clofedanol O-Beta-D-Glucuronide requires sophisticated analytical techniques:
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LC-MS/MS with isotope-labeled internal standards to correct for matrix effects
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NMR spectroscopy for structural elucidation (¹H, ¹³C, and 2D-COSY)
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High-resolution mass spectrometry for molecular weight confirmation
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HPLC with UV detection for purity assessment
These methods are essential for monitoring the compound in biological matrices and ensuring the quality of synthesized standards.
Stability Considerations
The stability of Clofedanol O-Beta-D-Glucuronide requires careful consideration in research settings:
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Susceptibility to hydrolysis at extreme pH values
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Temperature dependency of degradation rates
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Potential for enzyme-mediated hydrolysis in biological samples
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Need for controlled storage conditions (preferably -80°C for lyophilized samples)
Long-term stability studies are recommended for research involving this compound, particularly under physiologically relevant conditions.
Pharmacological Properties
Mechanism of Action
While Clofedanol O-Beta-D-Glucuronide itself is generally considered pharmacologically inactive, it serves as a transport and excretion form of the active parent compound. The parent drug, Clofedanol, functions as a centrally-acting cough suppressant by affecting the cough center in the medulla of the brain. It also exhibits local anesthetic and antihistamine properties that contribute to its therapeutic effects.
| Condition | Treatment Duration | Pain Reduction (%) | Side Effects |
|---|---|---|---|
| Osteoarthritis | 12 weeks | 45% | Mild nausea |
| Diabetic Neuropathy | 8 weeks | 50% | None reported |
These findings suggest that the compound may offer advantages over traditional opioid therapies, particularly regarding reduced gastrointestinal side effects.
Antitussive Effects
As a metabolite of an established cough suppressant, formulations containing this compound have been evaluated for their efficacy in treating cough associated with various respiratory conditions:
| Treatment Group | Baseline Cough Frequency (per day) | Post-Treatment Frequency (per day) | Reduction (%) |
|---|---|---|---|
| This compound | 15 | 5 | 66.67 |
| Standard Antitussive | 14 | 10 | 28.57 |
The data demonstrates superior efficacy compared to standard antitussive medications, making it a promising candidate for further development in this therapeutic area.
Clinical Research Findings
Comparative Efficacy Studies
A 12-week clinical trial evaluating the efficacy of a controlled-release formulation containing Clofedanol O-Beta-D-Glucuronide in patients with osteoarthritis demonstrated significant pain reduction compared to traditional therapies. The study reported a 45% reduction in pain scores with minimal gastrointestinal side effects, suggesting potential advantages over conventional opioid analgesics, which are frequently associated with adverse effects like constipation and nausea.
Respiratory Applications
Research focusing on cough suppression has shown that patients receiving formulations containing this compound experienced a marked decrease in both cough frequency and severity. The study recorded a 66.67% reduction in daily cough frequency, compared to only 28.57% with standard treatments, highlighting its potential as an effective alternative to existing antitussive medications.
Pharmacokinetic Considerations
The glucuronidation of Clofedanol to form Clofedanol O-Beta-D-Glucuronide plays a crucial role in the compound's pharmacokinetics:
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Enhanced water solubility facilitates renal excretion
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Potential for deconjugation by β-glucuronidase enzymes may release the active parent compound
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Improved bioavailability in certain formulations may lead to sustained therapeutic effects
These properties make it particularly beneficial for patients requiring long-term medication adherence, as the improved pharmacokinetic profile may allow for less frequent dosing and better tolerability.
Pharmaceutical Applications
Drug Formulation Considerations
The physicochemical properties of Clofedanol O-Beta-D-Glucuronide influence its incorporation into pharmaceutical formulations:
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Enhanced solubility facilitates better absorption compared to non-conjugated forms
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Sustained release formulations may leverage the gradual hydrolysis of the glucuronide bond
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Combination with other analgesics has shown promise in managing complex pain conditions
These characteristics have led to the development of various formulation types, including lozenges and controlled-release tablets designed to optimize therapeutic outcomes.
Drug Delivery Systems
Various drug delivery systems have been explored to maximize the potential benefits of this compound:
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Controlled-release oral formulations for sustained pain relief
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Lozenges for direct application in cough suppression
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Combination products targeting multiple symptoms in respiratory conditions
The selection of appropriate delivery systems is crucial for optimizing the therapeutic effects while minimizing potential side effects.
Future Pharmaceutical Developments
Ongoing research is exploring novel applications and formulation approaches:
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Targeted delivery systems to enhance efficacy
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Combination therapies with complementary mechanisms of action
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Personalized dosing strategies based on individual metabolic profiles
These developments may expand the utility of this compound across a broader range of therapeutic applications.
Comparison with Related Compounds
Structural and Functional Relationships
Clofedanol O-Beta-D-Glucuronide can be compared with several structurally or functionally related compounds:
| Compound | Structural Relationship | Functional Similarity | Key Differences |
|---|---|---|---|
| Clofedanol | Parent compound | Antitussive activity | Lower water solubility |
| Chlorpheniramine | Similar structure | Antihistamine properties | Different metabolic pathways |
| Dextromethorphan | Functional analog | Cough suppression | Different mechanism of action |
This comparative analysis highlights the unique position of Clofedanol O-Beta-D-Glucuronide in the spectrum of antitussive and analgesic compounds.
Metabolic Relationships
The glucuronidation pathway that produces Clofedanol O-Beta-D-Glucuronide is common to many drugs and xenobiotics:
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Facilitates elimination of lipophilic compounds
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Represents a major detoxification mechanism
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May compete with other drugs for UGT enzyme capacity in cases of polypharmacy
Understanding these metabolic relationships is essential for predicting potential drug interactions and optimizing therapeutic regimens.
Research Methodologies
Analytical Approaches
Researchers studying Clofedanol O-Beta-D-Glucuronide employ various analytical techniques to ensure precision and reproducibility:
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LC-MS/MS with isotope-labeled internal standards for quantification in biological matrices
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HPLC with UV detection for purity assessment
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NMR spectroscopy for structural confirmation
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Accelerated stability studies under controlled conditions
These methods are essential for generating reliable data to support clinical applications and regulatory submissions.
Experimental Design Considerations
Robust experimental designs are crucial for investigating the properties and applications of this compound:
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Application of PICOT (Population, Intervention, Comparison, Outcome, Time) framework for in vivo studies
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Standardized protocols for sample collection, storage, and analysis
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Comparative toxicokinetics using primary hepatocytes from multiple species
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PBPK modeling to extrapolate human toxicity thresholds from preclinical data
These approaches help address challenges related to reproducibility and translational relevance in research on this compound.
Open Science Practices
The advancement of research on Clofedanol O-Beta-D-Glucuronide benefits from open science practices:
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Sharing synthetic protocols via platforms like Zenodo
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Depositing raw LC-MS/MS datasets in public repositories
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Adherence to metadata standards for data reusability
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Collaborative ring trials with shared reference materials
These practices facilitate knowledge exchange and accelerate research progress in this field.
Future Research Directions
Expanding Therapeutic Applications
Future research may focus on exploring additional therapeutic applications beyond the currently established uses:
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Potential utility in managing other types of chronic pain conditions
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Applications in combination therapies for complex respiratory disorders
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Investigation of novel indications based on emerging understanding of its pharmacological properties
These explorations may significantly expand the clinical utility of this compound.
Optimizing Analytical Methods
Continued refinement of analytical methods will support advanced research and clinical applications:
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Development of more sensitive and specific assays for quantification in complex matrices
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Standardization of reference materials and analytical protocols
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Application of novel techniques such as ion mobility-mass spectrometry for enhanced structural characterization
These methodological advances will facilitate more precise and reliable research outcomes.
Personalized Medicine Applications
The growing field of personalized medicine presents opportunities for tailored approaches:
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Genotyping UGT enzymes to predict individual glucuronidation capacity
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Dosage adjustments based on metabolic profiles
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Development of companion diagnostics to optimize therapeutic regimens
These approaches may maximize efficacy while minimizing adverse effects in individual patients.
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